4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound. It is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, which is a benzoxazine derivative and a heterocyclic building block for various natural and synthetic organic compounds . This compound has been reported as an intermediate during the biogenesis of cyclic hydoxamic acids in maize . It has also been identified as a selective CDK9 inhibitor with short pharmacokinetic and physicochemical properties suitable for intravenous administration .
Synthesis Analysis
The synthesis of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has been carried out using trifluoroacetic anhydride/phosphoric acid mediated C-C bond forming reaction as a key step . This method does not require the use of environmentally harmful AlCl3 or moisture sensitive acid chloride . A series of novel benzooxazin-3(4H)-one derivatives were synthesized as platelet aggregation inhibitors for structure-activity relationships (SAR) analysis . The synthetic pattern involved Smiles rearrangement for the preparation of benzoxazine, which was proven to be more efficient than conventional methods .
Molecular Structure Analysis
The molecular structure of this compound involves a 2H-benzo[b][1,4]oxazin-3(4H)-one core, which is a heterocyclic structure . This core is substituted with a 3-chlorophenyl-1,2,4-oxadiazol-5-yl group and a methyl group . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 341.7 g/mol . The compound has a topological polar surface area of 68.5 Ų . It has a complexity of 466 and a covalently-bonded unit count of 1 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into the synthesis and antimicrobial activities of derivatives related to this compound, such as 1,2,4-triazole and 1,3,4-oxadiazole derivatives, reveals that these compounds possess significant antimicrobial properties. For instance, Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives, demonstrating good to moderate activities against test microorganisms, indicative of their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Material Science and Luminescent Properties
In the realm of material science, derivatives containing the 1,3,4-oxadiazole unit have shown promising results in the synthesis of compounds with unique phase behaviors and photoluminescent properties. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives that exhibited cholesteric and nematic mesophases, alongside strong blue fluorescence emissions, underscoring their potential in the development of new materials for electronic and optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).
Anticancer and Nematocidal Activities
Further research has expanded into the exploration of these compounds for anticancer and nematocidal activities. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus, suggesting these compounds could serve as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022). Additionally, compounds with 1,3,4-oxadiazole units have been evaluated for their potential anticancer properties, highlighting the broad utility of this chemical structure in therapeutic applications.
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Benzoxazines
This compound also contains a benzoxazine ring, which is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring . Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability .
Properties
IUPAC Name |
4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-5-6-14-15(7-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHKQFAKUSMNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.